Potassium 3-(hydroxymethyl)phenyltrifluoroborate
Overview
Description
Potassium 3-(hydroxymethyl)phenyltrifluoroborate is an organic boron compound with the molecular formula C7H7BF3KO and a molecular weight of 214.034 g/mol . This compound is a member of the organotrifluoroborate family, which are known for their stability and utility in various chemical transformations . It is typically used in research and development settings, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-(hydroxymethyl)phenyltrifluoroborate can be synthesized through a variety of methods. One common approach involves the reaction of phenyltrifluoroborate with potassium hydroxide in the presence of a suitable solvent . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product. The process involves the following steps:
- Dissolving phenyltrifluoroborate in a solvent such as tetrahydrofuran (THF).
- Adding potassium hydroxide to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organotrifluoroborate synthesis can be applied. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(hydroxymethyl)phenyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Biaryls and other coupled products.
Scientific Research Applications
Potassium 3-(hydroxymethyl)phenyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 3-(hydroxymethyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The hydroxymethyl group can undergo oxidation or reduction, providing versatility in synthetic applications . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but lacks the hydroxymethyl group.
Potassium methyltrifluoroborate: Contains a methyl group instead of a hydroxymethyl group.
Potassium (3-methoxyphenyl)trifluoroborate: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
Potassium 3-(hydroxymethyl)phenyltrifluoroborate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in synthetic applications. This functional group allows for further modifications through oxidation or reduction, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro-[3-(hydroxymethyl)phenyl]boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4,12H,5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZQFOMWFWDIFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CO)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705246 | |
Record name | Potassium trifluoro[3-(hydroxymethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015082-77-5 | |
Record name | Potassium trifluoro[3-(hydroxymethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (3-(hydroxymethyl) phenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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